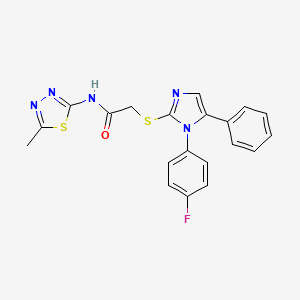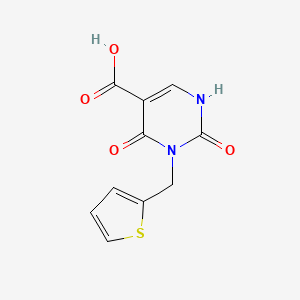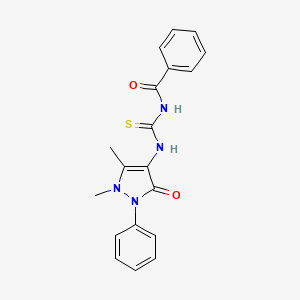
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Scientific Research Applications
Anticancer Activity
- Synthesis and Screening : A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and their cytotoxic activities evaluated against different cancer cell lines. Some derivatives exhibited significant cytotoxicity against breast cancer, showcasing their potential as anticancer agents (Abu-Melha, 2021).
Molecular Docking Studies
- Binding Affinity Predictions : Molecular docking studies of imidazothiadiazole analogs showed promising results toward specific protein targets, indicating their potential therapeutic relevance. The study provided insights into the structural basis of their activity and could guide the development of new therapeutic agents (Abu-Melha, 2021).
Antimicrobial Activity
- Synthesis and Evaluation : Another study focused on the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were studied for their antimicrobial activity. This research underlines the versatile potential of these compounds in addressing antibiotic resistance, a growing concern in public health (Evren et al., 2019).
Antitumor Activity
- Evaluation Against Cancer Cell Lines : New derivatives bearing different heterocyclic ring systems were synthesized and screened for antitumor activity. Certain compounds showed considerable activity against specific cancer cell lines, highlighting the chemical diversity and potential of these molecules in cancer therapy (Yurttaş et al., 2015).
Metabolic Stability Improvement
- Heterocyclic Analogues : Research into improving the metabolic stability of PI3K/mTOR inhibitors led to the synthesis of various 6,5-heterocyclic analogs. This work demonstrates the importance of chemical modifications in enhancing drug properties, such as reducing metabolic deacetylation (Stec et al., 2011).
Future Directions
While specific future directions for this compound could not be found, many 2-amino-1,3,4-thiadiazole derivatives can be considered as lead compounds for drug development . This suggests that there is significant potential for future research and development involving this compound and similar derivatives.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS2/c1-13-24-25-19(29-13)23-18(27)12-28-20-22-11-17(14-5-3-2-4-6-14)26(20)16-9-7-15(21)8-10-16/h2-11H,12H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSZIPHYTAUTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride](/img/structure/B2561428.png)
![5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561429.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2561430.png)
![N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide](/img/structure/B2561431.png)
![Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2561432.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)
![N-cyclopropyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2561435.png)
![3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561436.png)
![8-Bromoimidazo[1,5-a]pyridine](/img/structure/B2561441.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2561442.png)
![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)

![1-(Tert-butoxycarbonyl)-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-6'-carboxylic acid](/img/structure/B2561448.png)
